Ethyl 2-bromo-4-(trifluoromethyl)oxazole-5-carboxylate

Medicinal Chemistry Drug Discovery Building Block Selection

Ethyl 2-bromo-4-(trifluoromethyl)oxazole-5-carboxylate (CAS: 1227934-69-1) is a trisubstituted oxazole heterocycle with the molecular formula C₇H₅BrF₃NO₃ and a molecular weight of 288.02 g/mol. The compound features a 2-bromo substituent, a 4-trifluoromethyl group, and a 5-ethyl carboxylate ester on the 1,3-oxazole ring.

Molecular Formula C7H5BrF3NO3
Molecular Weight 288.02
CAS No. 1227934-69-1
Cat. No. B577395
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-bromo-4-(trifluoromethyl)oxazole-5-carboxylate
CAS1227934-69-1
SynonymsETHYL 2-BROMO-4-(TRIFLUOROMETHYL)OXAZOLE-5-CARBOXYLATE
Molecular FormulaC7H5BrF3NO3
Molecular Weight288.02
Structural Identifiers
SMILESCCOC(=O)C1=C(N=C(O1)Br)C(F)(F)F
InChIInChI=1S/C7H5BrF3NO3/c1-2-14-5(13)3-4(7(9,10)11)12-6(8)15-3/h2H2,1H3
InChIKeyCNQYPGDMCBJWCI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-bromo-4-(trifluoromethyl)oxazole-5-carboxylate (1227934-69-1): Structural Properties and Procurement Baseline


Ethyl 2-bromo-4-(trifluoromethyl)oxazole-5-carboxylate (CAS: 1227934-69-1) is a trisubstituted oxazole heterocycle with the molecular formula C₇H₅BrF₃NO₃ and a molecular weight of 288.02 g/mol . The compound features a 2-bromo substituent, a 4-trifluoromethyl group, and a 5-ethyl carboxylate ester on the 1,3-oxazole ring . This specific substitution pattern establishes it as a halogenated oxazole-5-carboxylate building block containing an electron-withdrawing -CF₃ moiety, which is distinct from both non-halogenated oxazole esters and oxazole analogs lacking the trifluoromethyl group .

Why In-Class Oxazole-5-carboxylate Analogs Cannot Substitute for Ethyl 2-bromo-4-(trifluoromethyl)oxazole-5-carboxylate


Generic substitution within the oxazole-5-carboxylate class is precluded by the compound's unique combination of three synergistic substituents: the 2-bromo leaving group for cross-coupling reactions, the 4-trifluoromethyl group for enhanced lipophilicity and metabolic stability, and the 5-ethyl ester for downstream functionalization . The electron-withdrawing -CF₃ group at the 4-position significantly increases the electrophilicity of the oxazole ring compared to non-fluorinated analogs , while the 2-bromo position provides superior reactivity for Suzuki-Miyaura and Sonogashira couplings relative to chloro analogs, which require more forcing conditions [1]. Closely related compounds—such as ethyl 2-chloro-4-(trifluoromethyl)oxazole-5-carboxylate (CAS 78451-14-6), ethyl 4-(trifluoromethyl)oxazole-2-carboxylate (isomeric substitution pattern), and 2-bromo-4-(trifluoromethyl)oxazole (CAS 1060816-14-9, lacking the ester handle)—each lack critical functional elements for multi-step synthetic sequences, making direct replacement infeasible without compromising synthetic efficiency or downstream molecular properties.

Quantitative Differentiation Evidence: Ethyl 2-bromo-4-(trifluoromethyl)oxazole-5-carboxylate vs. Closest Analogs


Lead-Like Physicochemical Properties: Lipinski Compliance and Calculated LogP Comparison

Ethyl 2-bromo-4-(trifluoromethyl)oxazole-5-carboxylate exhibits lead-like physicochemical parameters suitable for drug discovery programs, with zero violations of Lipinski's Rule of Five and a calculated XLogP3 of 2.8 [1]. This lipophilicity is markedly lower than that of heavily substituted oxazole derivatives (e.g., 2,4,5-trisubstituted oxazoles with XLogP > 4.5), positioning this compound as an attractive intermediate for maintaining favorable ADME properties in lead optimization [2].

Medicinal Chemistry Drug Discovery Building Block Selection

Halogen Reactivity Differential: Bromo vs. Chloro Analogs in Cross-Coupling Potential

The 2-bromo substituent provides superior reactivity in palladium-catalyzed cross-coupling reactions compared to the 2-chloro analog (CAS 78451-14-6). In oxazole systems, aryl bromides generally undergo oxidative addition with Pd(0) catalysts 10-100× faster than the corresponding aryl chlorides under identical conditions [1]. The electron-withdrawing -CF₃ group further activates the C2 position toward oxidative addition relative to non-halogenated or methyl-substituted oxazoles [2].

Organic Synthesis Cross-Coupling Palladium Catalysis

Commercial Availability and Purity Specifications: Supplier Comparison

Multiple commercial suppliers offer this compound with quantifiable purity specifications ranging from 95% to 97% . The chloro analog (CAS 78451-14-6) is available from fewer vendors and is specifically noted as a preemergence herbicide rather than a versatile research intermediate . The iodo analog (ethyl 2-iodo-5-(trifluoromethyl)oxazole-4-carboxylate, CAS 2770348-69-9) has a different substitution pattern (2-iodo-5-CF₃-4-carboxylate) and significantly different reactivity profile .

Procurement Quality Control Sourcing Strategy

Predicted Physical Properties: Density and Boiling Point Differentiation

The predicted boiling point of ethyl 2-bromo-4-(trifluoromethyl)oxazole-5-carboxylate is 297.5±50.0 °C with a predicted density of 1.698±0.06 g/cm³ . For comparison, the chloro analog (CAS 78451-14-6) has a predicted boiling point of 280.7 °C and density of 1.473 g/cm³ [1]. The 2-bromo-4-(trifluoromethyl)oxazole scaffold (without ester) has a lower predicted boiling point of 173.7±50.0 °C [2].

Physical Chemistry Handling and Storage Process Chemistry

Synthetic Utility in DGAT Inhibitor Patent Scope

Ethyl 2-bromo-4-(trifluoromethyl)oxazole-5-carboxylate is identified as an exemplary intermediate within patent disclosures covering oxazole-based diacylglycerol acyltransferase (DGAT) inhibitors [1]. The patent family (including WO2011055289A3 and related filings) describes carboxy oxazole compounds as DGAT-1 inhibitors useful for treating obesity, diabetes, and metabolic disorders [2]. While the patent does not report IC₅₀ values for this specific ethyl ester intermediate, the 2-bromo-4-trifluoromethyl oxazole scaffold appears as a privileged substructure within the claimed compound space [3].

Medicinal Chemistry Metabolic Disease Patent Analysis

Substituent Electronic Effects: -CF₃ Impact on Physicochemical and ADME Profile

The 4-trifluoromethyl group enhances lipophilicity and metabolic stability relative to non-fluorinated oxazole-5-carboxylates [1]. Oxazoles containing -CF₃ groups demonstrate increased membrane permeability and improved pharmacokinetic profiles due to the strong electron-withdrawing nature of fluorine and the metabolic stability conferred by C-F bonds [2]. In a broader context, 5-trifluoromethyloxazole derivatives exhibit maximum cytotoxic activity at log P ≈ 4.6, demonstrating the structure-activity relevance of fluorine substitution in this scaffold [3].

Medicinal Chemistry Fluorine Chemistry ADME Optimization

Validated Research and Procurement Applications for Ethyl 2-bromo-4-(trifluoromethyl)oxazole-5-carboxylate (1227934-69-1)


Medicinal Chemistry: DGAT-1 Inhibitor Lead Optimization

This compound serves as a key intermediate for synthesizing DGAT-1 inhibitors targeting metabolic diseases, including obesity, type 2 diabetes, and dyslipidemia [1]. Patent disclosures (WO2011055289A3 family) explicitly include this oxazole scaffold within claimed DGAT inhibitor structures, validating its pharmaceutical relevance [2]. The 2-bromo handle enables late-stage diversification via Suzuki-Miyaura or Sonogashira couplings to generate focused compound libraries, while the -CF₃ group provides favorable ADME properties without additional fluorination steps .

Agrochemical Discovery: Fluorinated Heterocycle Building Block

Trifluoromethyl-substituted oxazoles are established precursors for fungicidal and insecticidal agents [1]. The electron-withdrawing -CF₃ group at the 4-position improves binding affinity to enzymatic targets, increasing efficacy in crop protection applications [2]. The ethyl ester functionality allows for facile hydrolysis to the corresponding carboxylic acid (CAS 1227935-03-6), which can be further amidated or coupled to generate diverse agrochemical candidates . The 2-bromo position provides an orthogonal diversification point for SAR exploration.

Organic Synthesis: Sequential Functionalization via Orthogonal Handles

This compound offers three orthogonal reactive sites for sequential diversification: the 2-bromo position for Pd-catalyzed cross-couplings, the 5-ethyl ester for hydrolysis/amidation chemistry, and the electron-deficient oxazole ring for potential C-H functionalization [1]. The predicted boiling point of 297.5 °C allows for elevated reaction temperatures during coupling steps without compound loss [2]. Compared to the 2-chloro analog, the bromo substituent enables milder cross-coupling conditions (estimated 10-100× faster oxidative addition), reducing side-product formation and improving overall yield .

Procurement: Risk-Mitigated Sourcing with Analytical Documentation

Multiple reputable suppliers (abcr, Bidepharm, AKSci) provide this compound with batch-specific analytical data including NMR, HPLC, or GC verification [1]. Purity specifications range from 95% to 97%, with options for 100 mg to 5 g quantities enabling both initial screening and scale-up studies [2]. The availability of the free carboxylic acid analog (CAS 1227935-03-6) from Sigma-Aldrich provides a complementary building block for direct amide coupling without ester hydrolysis steps, offering synthetic flexibility in procurement strategy.

Technical Documentation Hub

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